

(2,3-dihydro-1H-inden-1-yl)methanamine

chemical properties

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Compound of Interest

Compound Name: (2,3-dihydro-1H-inden-1-yl)methanamine

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An In-depth Technical Guide to **(2,3-dihydro-1H-inden-1-yl)methanamine**: Properties, Synthesis, and Applications

Introduction

(2,3-dihydro-1H-inden-1-yl)methanamine, a primary amine featuring a bicyclic indane skeleton, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure combined with the reactive primary amine handle makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and applications, intended for researchers and professionals in drug development. The unique conformational constraint of the indane system offers a strategic advantage in designing ligands for specific biological targets, positioning this compound as a key intermediate in pharmaceutical research and development.^[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of **(2,3-dihydro-1H-inden-1-yl)methanamine** are critical for its handling, characterization, and application in synthesis. These properties have been determined through various analytical techniques.

Core Chemical Properties

A summary of the key physicochemical data is presented below, compiled from various chemical data repositories.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ N	[1]
Molecular Weight	147.22 g/mol	[1]
Boiling Point	249.1 °C at 760 mmHg	[1]
Density	1.028 g/cm ³	[1]
Flash Point	109.5 °C	[1]
Refractive Index	1.565	[1]
CAS Number	54949-92-7	[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of **(2,3-dihydro-1H-inden-1-yl)methanamine**. While specific spectra are proprietary, the expected spectroscopic features can be predicted based on its structure.[2][3]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include multiplets in the aromatic region (~7.1-7.3 ppm) corresponding to the four protons on the benzene ring. The aliphatic region would feature distinct signals for the benzylic methine proton, the two diastereotopic protons of the aminomethyl group (CH₂N), and the four protons of the two methylene groups in the five-membered ring, which would likely appear as complex multiplets due to geminal and vicinal coupling.[4]
- ¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the aromatic carbons and the five aliphatic carbons of the indane and aminomethyl groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH, CH₂, and CH₃ (none in this case) carbons.
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the primary amine functional group, characterized by a pair of N-H stretching bands in the 3300-3400 cm⁻¹

region. Other significant absorptions would include C-H stretching for aromatic and aliphatic groups and C=C stretching bands for the aromatic ring in the fingerprint region.^[2]

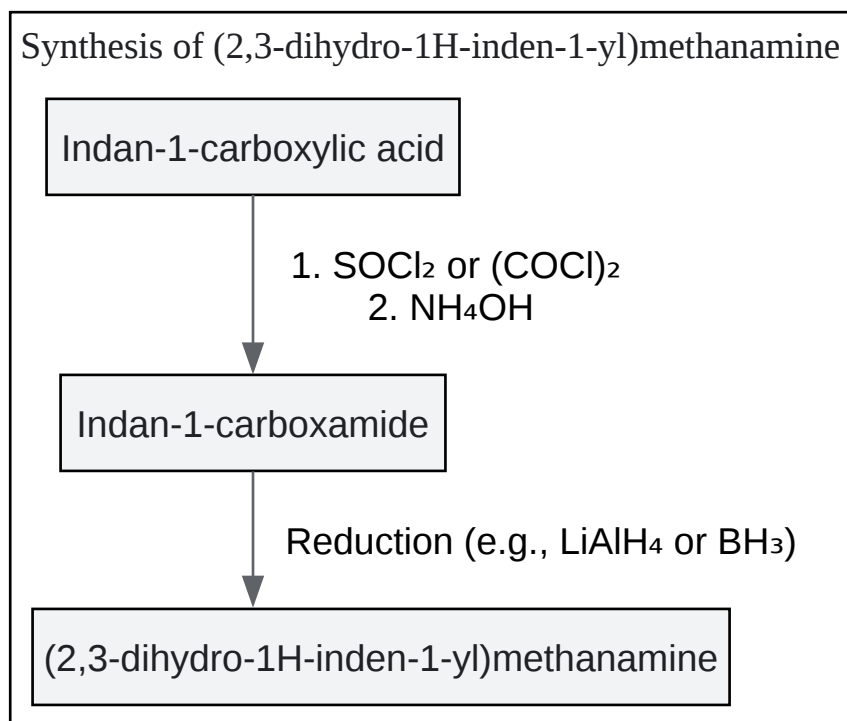
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would exhibit a molecular ion peak (M^+) at an m/z of 147. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the five-membered ring, providing further structural confirmation.

Synthesis and Reactivity

The synthesis of **(2,3-dihydro-1H-inden-1-yl)methanamine** typically involves the functionalization of an indane-based precursor. A common and logical pathway proceeds from indan-1-carboxylic acid or its derivatives.^[1]

Synthetic Workflow

A representative synthetic protocol involves the conversion of indan-1-carboxylic acid to the corresponding amide, followed by reduction to the target primary amine. This multi-step process is a standard method for converting carboxylic acids to amines with an additional methylene group.



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Caption: General synthetic route to the target compound.

Experimental Protocol: Amide Reduction

- **Amide Formation:** Indan-1-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl_2) or oxalyl chloride. The resulting acyl chloride is then carefully reacted with concentrated ammonium hydroxide to yield indan-1-carboxamide.^[1]
- **Purification:** The crude amide is purified, typically by recrystallization, to ensure high purity for the subsequent reduction step.
- **Reduction:** The purified indan-1-carboxamide is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH_4) or borane (BH_3) in an anhydrous ether solvent like tetrahydrofuran (THF). This step reduces the carbonyl group of the amide to a methylene group, yielding the final **(2,3-dihydro-1H-inden-1-yl)methanamine**.
- **Workup and Isolation:** The reaction is carefully quenched, followed by an aqueous workup to remove inorganic byproducts. The final product is then isolated and purified, often through distillation or column chromatography.

Core Reactivity

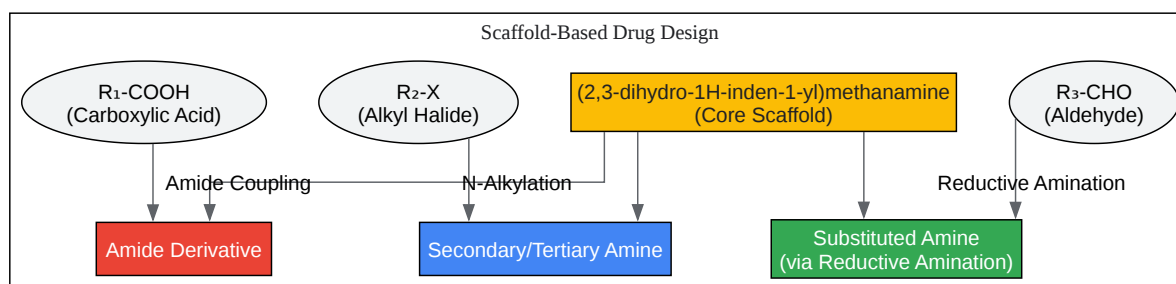
The chemical behavior is dominated by the primary amine group.

- **Nucleophilicity:** The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to form a wide array of derivatives.
- **Basicity:** As a primary amine, it is basic and will readily form salts, such as the hydrochloride salt, upon treatment with acids.^[5] This property is often exploited for purification and to improve the compound's handling and solubility characteristics.

Applications in Drug Discovery and Medicinal Chemistry

(2,3-dihydro-1H-inden-1-yl)methanamine is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its rigid structure helps to reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

The primary amine serves as a versatile chemical handle for modification, allowing for the systematic exploration of structure-activity relationships (SAR). By appending different functional groups to the nitrogen atom, libraries of compounds can be generated and screened for various pharmacological activities.[1] Derivatives of indane and related structures have been investigated for a range of therapeutic areas, including oncology and neuroscience.[6][7]



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Caption: Derivatization of the core scaffold.

Safety and Handling

Proper safety precautions are essential when handling **(2,3-dihydro-1H-inden-1-yl)methanamine** and its derivatives.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[10]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8] It should be stored away from incompatible materials such as strong oxidizing agents.
- First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[8] Seek immediate medical attention if symptoms persist or in case of ingestion.

Conclusion

(2,3-dihydro-1H-inden-1-yl)methanamine is a foundational molecule in modern synthetic and medicinal chemistry. Its well-defined three-dimensional structure and versatile primary amine functional group make it an ideal scaffold for the development of novel chemical entities. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and creation of next-generation therapeutics. As drug discovery continues to demand compounds with greater specificity and efficacy, the strategic use of such conformationally constrained building blocks will remain a cornerstone of successful research programs.

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